molecular formula C10H13ClO2 B008625 1-Benzyloxy-3-chloro-2-propanol CAS No. 103024-85-7

1-Benzyloxy-3-chloro-2-propanol

Cat. No. B008625
M. Wt: 200.66 g/mol
InChI Key: FJXVYZMGZACQOS-UHFFFAOYSA-N
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Description

1-Benzyloxy-3-Chloro-2-Propanol, also known as BCP, is a chemical compound with the molecular formula C10H13ClO2 . It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals . BCP is a colorless to pale yellow liquid with a mild, pleasant odor . It is soluble in water and is flammable .


Molecular Structure Analysis

The molecular formula of 1-Benzyloxy-3-chloro-2-propanol is C10H13ClO2 . Its average mass is 200.662 Da and its monoisotopic mass is 200.060410 Da .


Physical And Chemical Properties Analysis

1-Benzyloxy-3-chloro-2-propanol has a boiling point of 104 °C (at a pressure of 0.1 Torr), a density of 1.174±0.06 g/cm3, and a pKa of 13.25±0.20 .

Scientific Research Applications

  • It has been used as an intermediate in the synthesis of beta-adrenergic receptor blockers, contributing to the preparation of highly optically pure compounds for these agents and antihypertensive medications (Kapoor et al., 2003).

  • The compound can be synthesized for the production of pharmaceuticals. For instance, 1-benzyloxy-but-3-en-2-one, a related compound, has been synthesized from 2-chloro-1,1-dimethoxy ethane, demonstrating its utility in pharmaceutical synthesis (Shen Liqun, 2011).

  • It is used in protecting alcohols from waste disposal and benzylation reactions, highlighting its role in chemical synthesis and environmental applications (Poon et al., 2007).

  • Derivatives of this compound, such as 1-(3-chlorophenyl)-3-(dimethylamino)-1-phenyl-2-propanol hydrochloride, have potential as antidepressant agents. They show good activity in animal models with relatively low anticholinergic side effects (Clark et al., 1979).

  • Its use in the synthesis of unsaturated sulfones, acting as a precursor in acid-catalyzed benzylation, is noted in organic synthesis (Enders et al., 2003).

  • The yeast reductase YOL151W has been utilized to efficiently generate (S)-3-chloro-1-phenyl-1-propanol with high enantioselectivity, indicating its promise in the synthesis of antidepressant drugs (Choi et al., 2010).

Safety And Hazards

1-Benzyloxy-3-chloro-2-propanol may cause skin and eye irritation, and prolonged exposure may have harmful effects on health . It is recommended to handle BCP with caution . It is also advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation .

properties

IUPAC Name

1-chloro-3-phenylmethoxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO2/c11-6-10(12)8-13-7-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJXVYZMGZACQOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60399826
Record name 1-BENZYLOXY-3-CHLORO-2-PROPANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyloxy-3-chloro-2-propanol

CAS RN

13991-52-1
Record name 1-BENZYLOXY-3-CHLORO-2-PROPANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Epichlorohydrin is reacted with benzyl alcohol in the presence of tetrabutylammonium bisulfate in aqueous sodium hydroxide, at room temperature. The product of this reaction, benzyl glycidyl ether, is isolated by conventional means and is then added slowly to a suspension of lithium chloride in tetrahydrofuran and acetic acid, at 40°-70° C., preferably below 60° C. The reaction mixture is allowed to cool to room temperature, and stirred for 2-10 hours, preferably 3-6 hours. The product is isolated by extraction, washed and dried to provide 1-benzyloxy-3-chloro-2-propanol. To this product is then added methoxymethyl propionate, which is prepared by adding propionic anhydride to dimethoxymethane in the presence of an ion exchange resin, e.g., Amberlyst 15, maintaining the temperature between 40°-60° C., preferably between 40°-50° C. during the addition. The reaction mixture is aged and cooled, then filtered, washed and distilled. This product, methoxymethyl propionate, is reacted with 1-benzyloxy-3-chloro-2-propanol in an aprotic solvent, e.g., hexanes, in the presence of p-toluenesulfonic acid hydrate at reflux. Distillation and washing affords the product 1-benzyloxy-3-chloro-2-(propionyloxy)methoxypropane. Finally, to prepare the compounds of Formula (III), 1-benzyloxy-3-chloro-2-(propionyloxy)methoxypropane, is refluxed with an alkali metal alkanoate, e.g., sodium propionate, in an aprotic solvent, e.g., toluene, after which a phase transfer catalyst such as tetrabutylphosphonium chloride is added. The reaction mixture is stirred at 90° C. to reflux temperature for 1-3 days, preferably 2 days, at which time more tetrabutylphosphonium chloride and solvent may be added, if required. The mixture is heated to reflux and the distillate removed, then stirred at 90° C. to reflux temperature for 3-16 hours, preferably 5-10 hours, then cooled to ambient temperature. The mixture is then washed with water and brine, and the organic phase is separated and concentrated to yield 1-benzyloxy-3-propionyloxy-2-(propionyloxy)methoxy propane. In an analogous manner, other glycerol derivatives of Formula (III) may be prepared.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

A 1,000 mL, 3-necked flask equipped with a mechanical stirrer, condenser, thermometer and 500 mL addition funnel was charged with benzyl alcohol (324 g, 3.0 mol) and 5% BF3 -etherate in ether (10 mL). This mixture was stirred and heated to 80° C. Epichlorohydrin (278 g, 3.0 mol) was added dropwise over 6 hours, and the reaction mixture was stirred an additional 24 hours at 80° C. The crude product was distilled from NaHCO3 (1 g) using a 25 cm Vigreux column. The fractions boiling from 95° C. (0.05 mm) to 120° C. (0.03 mm) were collected and combined to yield 353 g (58%) of pure 3-benzyloxy-2-hydroxypropyl chloride.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
EE Jacobsen - 2004 - ntnuopen.ntnu.no
… This compound may also be synthesized from (R)-1-benzyloxy-3-chloro-2-propanol, (R)-3-chloro-1-phenoxy-2propanol ((R)-6a) or from (R)-1-benzyloxy-3-bromo-2-propanol. (Scheme …
Number of citations: 1 ntnuopen.ntnu.no
S HAYASHI, M FURUKAWA, Y FUJINO… - Chemical and …, 1971 - jstage.jst.go.jp
… of 486 g (4.5 mole) of benzylalcohol and 140 g (1.5 mole) of epichlorohydrine was treated with 2.9 g (0.015 mole) of SnCl4 to give 210 g (7 0%) of 1-benzyloxy—3-chloro-2-propanol …
Number of citations: 11 www.jstage.jst.go.jp

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